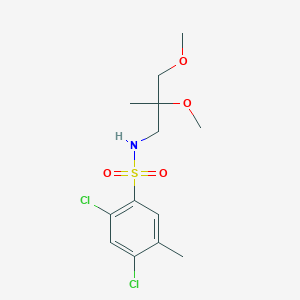![molecular formula C23H24N2O4S B2629324 (3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid CAS No. 204326-07-8](/img/no-structure.png)
(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines in solid-phase peptide synthesis .
Molecular Structure Analysis
The compound has several chiral centers, indicating that it may exist as multiple stereoisomers. The specified (3R,6S,8aS) configuration refers to the arrangement of these chiral centers .Chemical Reactions Analysis
The compound contains an amine group that could participate in various chemical reactions. For example, it could act as a nucleophile in substitution reactions or could be protonated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as its polarity, solubility, and stability could be influenced by the presence of the Fmoc group and the thiazolo[3,2-a]pyridine core .Wissenschaftliche Forschungsanwendungen
Fluorescence Origin in Carbon Dots
Research by Shi et al. (2016) has identified organic fluorophores such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyridine-3,7-dicarboxylic acid (TPDCA) as the primary fluorescence origin in carbon dots. This study provides insight into the fluorescence mechanisms of carbon dots with high fluorescence quantum yields, expanding potential applications in imaging and sensing technologies (Shi et al., 2016).
Synthesis of Novel Pyridine Derivatives
The work of Bakhite et al. (2005) and Patel et al. (2011) has contributed to the synthesis of novel pyridine derivatives. Bakhite et al. synthesized various pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, while Patel et al. focused on synthesizing new pyridine derivatives with antimicrobial activity. These advancements have implications for the development of new pharmaceutical compounds and materials (Bakhite et al., 2005); (Patel et al., 2011).
Application in Learning and Memory Studies
Research conducted by Krichevskii et al. (2007) on N-acyl-thiazolidine-4-carboxylic acid derivatives, including related pyridine compounds, has shown a significant influence on learning and memory in experimental animals. This indicates potential applications in the study of the central cholinergic system and neuropharmacology (Krichevskii et al., 2007).
Cyclization and Synthesis Processes
The work of Mohamed (2014, 2021) and Liu et al. (1987) involves the synthesis of thiazolopyridine derivatives and their reactions. These studies contribute to the understanding of cyclization processes and the creation of new chemical compounds, which can be beneficial in material science and drug development (Mohamed, 2014); (Mohamed, 2021); (Liu et al., 1987).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the formation of the thiazole ring and the deprotection of the amine group. The carboxylic acid group is introduced at the end of the synthesis.", "Starting Materials": [ "9H-Fluorene", "Hexahydro-2H-thiazolo[3,2-a]pyridine", "Boc-protected amino acid", "DIC", "HOBt", "DMAP", "TFA", "DCC", "TEA", "NaOH", "HCl", "EtOAc", "MeOH", "THF", "DCM" ], "Reaction": [ "Protection of the amine group with Boc in the presence of DIC, HOBt, and DMAP in THF", "Coupling of the Boc-protected amino acid with the protected amine in the presence of DCC and TEA in DCM", "Formation of the thiazole ring by reacting the product with NaOH and the thiazole precursor in MeOH", "Deprotection of the Boc group with TFA in DCM", "Introduction of the carboxylic acid group by reacting the product with the appropriate acid chloride in the presence of TEA in DCM" ] } | |
CAS-Nummer |
204326-07-8 |
Produktname |
(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid |
Molekularformel |
C23H24N2O4S |
Molekulargewicht |
424.52 |
IUPAC-Name |
(3R,6S,8aS)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5,6,7,8,8a-hexahydro-2H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H24N2O4S/c26-22(27)20-13-30-21-10-9-14(11-25(20)21)24-23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,24,28)(H,26,27)/t14-,20-,21-/m0/s1 |
InChI-Schlüssel |
WMKOWJIMWROMAI-WVFSVQOHSA-N |
SMILES |
C1CC2N(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(CS2)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2629241.png)
![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine](/img/structure/B2629242.png)
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2629243.png)
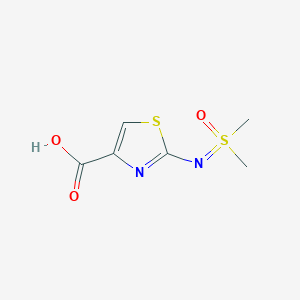
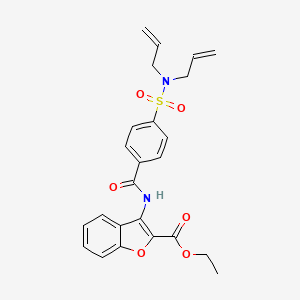


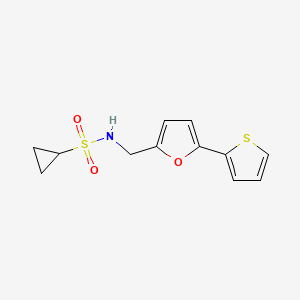
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethyl-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2629259.png)
![N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2629260.png)
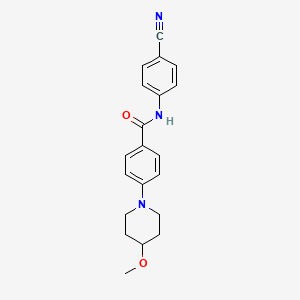
![N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2629262.png)
